1-(1H-Pyrazol-4-yl)piperazine dihydrochloride
CAS No.: 2241142-35-6
Cat. No.: VC7489130
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241142-35-6 |
|---|---|
| Molecular Formula | C7H14Cl2N4 |
| Molecular Weight | 225.12 |
| IUPAC Name | 1-(1H-pyrazol-4-yl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H |
| Standard InChI Key | MCLYAAHDMXBFGF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CNN=C2.Cl.Cl |
Introduction
Structural and Chemical Characteristics
The molecular framework of 1-(1H-pyrazol-4-yl)piperazine dihydrochloride () consists of a six-membered piperazine ring (two nitrogen atoms at positions 1 and 4) linked to a five-membered pyrazole ring (nitrogen atoms at positions 1 and 2). The dihydrochloride salt form arises from protonation of the piperazine nitrogens, which improves aqueous solubility and crystallinity. Key structural features include:
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Aromatic pyrazole core: Contributes to planar geometry and π-π stacking interactions.
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Piperazine spacer: Enhances conformational flexibility, enabling interactions with biological targets.
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Hydrochloride groups: Increase polarity and stability under physiological conditions.
Single-crystal X-ray diffraction data for analogous piperazine-pyrazole hybrids, such as N-allyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carbothioamide, reveal bond lengths of 1.33–1.47 Å for C–N bonds and dihedral angles of 85–90° between the rings . These parameters suggest moderate steric hindrance, facilitating binding to enzyme active sites.
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 1-(1H-pyrazol-4-yl)piperazine dihydrochloride typically involves a multi-step protocol:
Step 1: Formation of Pyrazole-Piperazine Hybrid
1-(1H-Pyrazol-4-yl)piperazine is synthesized via nucleophilic substitution between 4-chloropyrazole and piperazine in refluxing ethanol. The reaction proceeds at 80°C for 12 hours, yielding a pale-yellow solid (reported yield: 72–78%) .
Step 2: Salt Formation
The free base is treated with hydrochloric acid (37% w/v) in a 1:2 molar ratio, followed by recrystallization from ethanol/water (3:1) to obtain the dihydrochloride salt.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 80 | 78 |
| Solvent | Ethanol | 72 |
| Reaction Time (h) | 12 | 75 |
Alternative Approaches
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Mannich Base Condensation: Styryl ketonic Mannich bases react with hydrazines to form pyrazoline intermediates, which are dehydrogenated to pyrazoles .
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Transamination: Quaternary ammonium salts of piperazine derivatives undergo amine exchange with arylhydrazines, yielding substituted pyrazole-piperazines .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 225.12 g/mol |
| Melting Point | 245–248°C (decomposes) |
| Solubility (H2O) | >50 mg/mL (25°C) |
| LogP (Partition) | -1.2 ± 0.3 |
| pKa (Piperazine N1/N4) | 9.8/5.1 |
The dihydrochloride salt exhibits high hygroscopicity, necessitating storage under anhydrous conditions. Fourier-transform infrared (FTIR) spectra show characteristic peaks at 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N pyrazole) .
Pharmacological Applications
Anti-Inflammatory Activity
Piperazine-pyrazole hybrids demonstrate moderate-to-strong cyclooxygenase-2 (COX-2) inhibition. In carrageenan-induced rat paw edema models, derivatives reduced inflammation by 45–68% at 10 mg/kg doses . Molecular docking studies reveal binding affinities (-8.2 to -9.1 kcal/mol) at the COX-2 active site, driven by hydrogen bonds with Arg120 and Tyr355 .
Industrial and Regulatory Considerations
Scalability Challenges
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Cost of Raw Materials: 4-Chloropyrazole (≥$150/g) limits large-scale production.
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Purification: Column chromatography is required to achieve >95% purity, increasing processing time.
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